(5Z)-3-ethyl-5-[3-iodo-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-3-ethyl-5-[3-iodo-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-ethyl-5-[3-iodo-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, including the formation of thiazolidinone and subsequent functionalization. Common synthetic methods include:
Formation of Thiazolidinone Core: This step often involves the reaction of an appropriate aldehyde with thiosemicarbazide under acidic conditions to form the thiazolidinone ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-ethyl-5-[3-iodo-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, potentially reducing the thiazolidinone ring.
Substitution: The iodo group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the iodo group.
Scientific Research Applications
(5Z)-3-ethyl-5-[3-iodo-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and functional groups, which may interact with biological targets.
Material Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: Researchers investigate its interactions with various biological molecules to understand its potential effects and mechanisms of action.
Mechanism of Action
The mechanism of action of (5Z)-3-ethyl-5-[3-iodo-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[(5E)-5-(3,4-dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate
- Vanillin acetate
- Ethyl acetoacetate
Uniqueness
What sets (5Z)-3-ethyl-5-[3-iodo-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one apart from similar compounds is its combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H20INO4S2 |
---|---|
Molecular Weight |
541.4 g/mol |
IUPAC Name |
(5Z)-3-ethyl-5-[[3-iodo-5-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H20INO4S2/c1-3-23-20(24)18(29-21(23)28)13-14-11-16(22)19(17(12-14)25-2)27-10-9-26-15-7-5-4-6-8-15/h4-8,11-13H,3,9-10H2,1-2H3/b18-13- |
InChI Key |
KBELTIJJKGMOQS-AQTBWJFISA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC(=C(C(=C2)I)OCCOC3=CC=CC=C3)OC)/SC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC(=C(C(=C2)I)OCCOC3=CC=CC=C3)OC)SC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.